[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid

Catalog No.
S12188449
CAS No.
M.F
C11H17BO2
M. Wt
192.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid

Product Name

[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid

IUPAC Name

[2-methyl-4-(2-methylpropyl)phenyl]boronic acid

Molecular Formula

C11H17BO2

Molecular Weight

192.06 g/mol

InChI

InChI=1S/C11H17BO2/c1-8(2)6-10-4-5-11(12(13)14)9(3)7-10/h4-5,7-8,13-14H,6H2,1-3H3

InChI Key

SHRVZTLKNXVPAN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)C)(O)O

[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylpropyl group and a methyl group. The general formula for this compound is C12H17BO2C_{12}H_{17}BO_2. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.

  • Oxidation: The boronic acid group can be oxidized to form boronate esters or borates.
  • Reduction: The aminomethyl or alkyl groups can be reduced to form corresponding amines or alcohols.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Strong acids or bases are often required as catalysts for electrophilic aromatic substitution reactions.

The biological activity of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid has been studied in various contexts. Its mechanism of action typically involves interactions through the boronic acid group, allowing it to bind with biological targets such as enzymes or receptors. For instance, compounds with similar structures have shown potential as inhibitors of carbonic anhydrase, which plays a crucial role in physiological processes like respiration and fluid balance .

Synthetic Routes

The synthesis of [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid generally involves the following steps:

  • Formation of the Intermediate: Reacting 4-formylphenylboronic acid with 2-methylpropylamine forms a Schiff base in an organic solvent under reflux conditions.
  • Reduction: The Schiff base is reduced using sodium borohydride or lithium aluminum hydride to yield the aminomethyl derivative.
  • Hydrolysis: The final step involves hydrolyzing the aminomethyl derivative to obtain the desired boronic acid.

[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid has various applications in fields such as:

  • Organic Synthesis: It is utilized in Suzuki coupling reactions for synthesizing complex organic molecules.
  • Medicinal Chemistry: Its ability to interact with biological targets makes it useful in drug development, particularly for cancer therapies due to its potential enzyme inhibition properties.
  • Materials Science: Boronic acids are employed in creating functional materials, including sensors and polymers.

Interaction studies focus on how [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid interacts with different biological molecules. Research indicates that its boronic acid moiety can form reversible covalent bonds with diols, influencing enzyme activity and cellular processes. Such interactions have implications for developing therapeutic agents targeting specific enzymes involved in disease pathways.

Several compounds share structural similarities with [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-4-trifluoromethylphenylboronic acidContains trifluoromethyl groupIncreased lipophilicity and potential bioactivity
4-Methylthiophenylboronic acidContains a methylthio substituentDifferent electronic properties affecting reactivity
4-(2-Methylpropyl)phenylboronic acidSimilar alkyl substitutionVariations in solubility and reactivity patterns

Unique Characteristics

The presence of both a methyl and a 2-methylpropyl substituent distinguishes [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid from its analogs by enhancing its steric hindrance and potentially altering its interaction profiles with biological targets.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.1321599 g/mol

Monoisotopic Mass

192.1321599 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types